Prima-1 is a small molecule compound initially identified as a selective growth suppressor of mutant p53 cells. [] Its primary mechanism involves restoring the tumor suppressor function of mutant p53 proteins, leading to apoptosis and tumor regression. [, ] Prima-1 has demonstrated promising anticancer activity in various in vitro and in vivo studies, particularly in models with mutant p53. [, ]
Prima-1 is classified as a low-molecular-weight compound with a specific focus on its interaction with mutant p53 proteins. It was initially developed in the early 2000s and has undergone extensive research to evaluate its efficacy and mechanisms of action in various cancer models. The compound's primary source is synthetic chemistry, where it has been produced through specific chemical synthesis pathways aimed at optimizing its reactivity with p53.
The synthesis of Prima-1 involves several key steps that ensure the compound's purity and efficacy. The primary method used is N-acylation, which introduces a reactive group capable of forming covalent bonds with thiol groups present in the mutant p53 protein.
The general synthetic pathway includes:
These methods are essential to ensure that the synthesized compound retains its biological activity when tested in vitro or in vivo.
The molecular structure of Prima-1 can be described as a maleimide derivative that features a specific arrangement conducive to binding with cysteine residues in mutant p53 proteins. The structural formula can be represented as follows:
Key structural characteristics include:
Crystallographic studies have provided insights into the three-dimensional conformation of Prima-1, revealing how it interacts at the molecular level with p53.
Prima-1 primarily undergoes covalent modification reactions with mutant p53 proteins. The mechanism involves:
In vitro studies have demonstrated that this covalent binding leads to significant changes in the conformation of p53, promoting its reactivation and subsequent apoptotic signaling pathways within cancer cells.
The mechanism by which Prima-1 exerts its effects involves several steps:
Research indicates that Prima-1 not only restores transcriptional activity but also enhances sensitivity to other chemotherapeutic agents when used in combination therapies.
The physical properties of Prima-1 include:
Chemical properties include:
Relevant analytical data from studies indicate that Prima-1 exhibits favorable pharmacokinetic properties, allowing for effective cellular uptake.
Prima-1 has significant applications in cancer research, particularly concerning therapies targeting tumors with mutated p53. Its uses include:
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining genomic stability by regulating cell cycle arrest, DNA repair, apoptosis, and senescence. As a transcription factor, p53 coordinates cellular responses to various stresses, including DNA damage and oncogene activation [5]. Inactivation of the p53 pathway occurs in >50% of all human cancers, making it the most frequently mutated gene in oncology. The majority (approximately 80%) of TP53 mutations are missense mutations within the DNA-binding domain (codons 175, 245, 248, 249, 273, and 282), resulting in loss of wild-type transcriptional activity and protein accumulation [5] [7]. These mutations confer not only loss-of-function but also dominant-negative effects over residual wild-type alleles and oncogenic gain-of-function (GOF) activities that promote metastasis, chemoresistance, and metabolic reprogramming [7] [9].
Therapeutic strategies targeting p53 dysfunction historically faced significant challenges due to p53's structural characteristics as a transcription factor without conventional druggable pockets. Early approaches focused on inhibiting negative regulators of wild-type p53, such as MDM2 antagonists (e.g., nutlins), which prevent MDM2-mediated ubiquitination and degradation [2] [5]. However, these strategies proved ineffective for cancers harboring TP53 mutations. This therapeutic gap spurred intense research into compounds capable of restoring native function to mutant p53 (mutp53), leveraging evidence that many mutp53 proteins retain residual wild-type conformation sensitivity under specific conditions (e.g., temperature-sensitive mutants) [7]. The discovery of PRIMA-1 emerged from this paradigm, offering the first pharmacological approach to reactivate mutp53 on a broad scale.
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) was discovered in 2002 through a cell-based screen of the National Cancer Institute compound library. This screen identified 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one as a low-molecular-weight compound capable of restoring wild-type function to mutant p53 and inducing apoptosis in tumor cells [1] [7]. Initial characterization demonstrated PRIMA-1's ability to suppress proliferation in human tumor cells harboring diverse p53 mutations (e.g., R175H, R248W, R273H) while showing minimal toxicity to normal cells [1] [6]. Its structural analog, PRIMA-1Met (APR-246, eprenetapopt), was developed in 2005 to improve bioavailability and cellular permeability. APR-246 demonstrated superior potency compared to PRIMA-1, with enhanced tumor growth inhibition in preclinical models [1] [4].
Structurally, PRIMA-1 is a quinuclidine-based compound (chemical formula: C9H15NO3, molecular weight: 185.22 g/mol) characterized by a bicyclic framework with two hydroxymethyl groups and a ketone functionality [8]. Both compounds share a common active metabolite, methylene quinuclidinone (MQ), formed spontaneously in aqueous solutions. MQ is the primary effector molecule responsible for mutp53 reactivation through covalent modification [1] [9]. The structural evolution from PRIMA-1 to APR-246 represents a significant advancement in pharmacokinetic properties while retaining the core reactive moiety essential for biological activity.
Table 1: Structural and Functional Comparison of PRIMA-1 and APR-246
Property | PRIMA-1 | APR-246 (PRIMA-1Met) |
---|---|---|
Chemical Name | 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | 2,2-Difluoromethyl-1-azabicyclo[2.2.2]octan-3-one |
Solubility | Soluble to 100 mM in water | Improved lipophilicity |
Primary Metabolite | Methylene quinuclidinone (MQ) | Methylene quinuclidinone (MQ) |
Permeability | Moderate cellular uptake | Enhanced cellular permeability |
Antitumor Efficacy | Broad-spectrum mutp53 reactivation | Superior activity in vitro and in vivo |
PRIMA-1 and APR-246 exhibit a distinctive dual mechanism of action centered on mutp53 reactivation and mutant p53-independent effects. This multifaceted targeting represents a significant departure from earlier p53-targeted approaches.
Mutant p53 Reactivation: The primary mechanism involves covalent modification of mutp53. MQ, the reactive metabolite, undergoes Michael addition reactions with thiol groups of cysteine residues (e.g., Cys124, Cys277) located within the DNA-binding domain of mutp53. This covalent binding stabilizes the core domain, restores wild-type conformation, and enables sequence-specific DNA binding and transcriptional transactivation [1] [7] [9]. Reactivated p53 subsequently upregulates pro-apoptotic targets (e.g., BAX, PUMA, NOXA) and cell cycle regulators (e.g., CDKN1A/p21), triggering apoptosis and growth arrest. Structural studies, particularly with common mutants like R175H and R273H, confirm the restoration of wild-type epitopes recognized by conformation-specific antibodies like PAb1620 [1] [7].
Amyloid Disruption: A groundbreaking mechanism involves the inhibition of mutp53 amyloid aggregation. Mutp53, particularly conformational mutants like Y220C and R248Q, exhibits a high propensity to form intracellular amyloid-like aggregates. These aggregates exert a dominant-negative effect by sequestering wild-type p53 and other tumor suppressors (e.g., p63, p73) [9]. PRIMA-1 disrupts these aggregates, preventing amyloid formation and liberating functional p53 family members. In hepatocellular carcinoma models with the Y220C mutation, PRIMA-1 significantly reduced amyloid oligomers, correlating with restored transcriptional activity [9].
Mutant p53-Independent Effects: Beyond mutp53 reactivation, PRIMA-1/APR-246 modulates pathways irrespective of p53 status:
Table 2: Key Mechanisms of Action of PRIMA-1/APR-246
Mechanism | Molecular Targets/Effects | Functional Outcome |
---|---|---|
Mutant p53 Reactivation | Covalent binding to cysteine residues in DBD (e.g., Cys124); Restoration of wild-type conformation | Transcriptional activation of BAX, PUMA, p21; Apoptosis induction |
Amyloid Disruption | Dissolution of mutp53 aggregates (e.g., Y220C, R248Q) | Liberation of functional p53/p73; Restoration of tumor suppressive functions |
ROS Induction | Glutathione depletion; Increased reactive oxygen species | Oxidative stress-mediated cell death |
p53-Independent Apoptosis | Noxa upregulation; ER stress induction | Activation of intrinsic apoptotic pathway |
Gain-of-Function Inhibition | Suppression of mutp53-mediated pro-metastatic pathways | Reduced invasion, migration, and drug resistance |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2